

Comparative Guide: XRD Data & Crystal Architecture of Thiourea Complexes

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Compound of Interest

Compound Name: *1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea*

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Executive Summary: The Structural Imperative

Thiourea (

) is a planar molecule that serves as a versatile ligand in coordination chemistry. Unlike urea, which forms extensive hydrogen-bonded sheets, thiourea tends to form ribbons or chains in its crystal lattice. This structural nuance is critical when engineering metal-organic frameworks (MOFs) for Non-Linear Optical (NLO) applications.

This guide compares the crystallographic data of Pure Thiourea against its two most prominent derivatives: Zinc Thiourea Sulfate (ZTS) and Zinc Thiourea Chloride (ZTC). The transition from a centrosymmetric space group in pure thiourea to non-centrosymmetric groups in ZTS/ZTC is the key factor enabling Second Harmonic Generation (SHG).

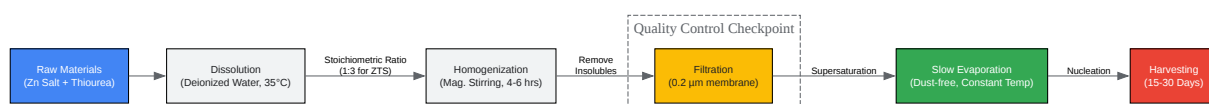
Experimental Protocol: Crystal Growth & Characterization

To ensure reproducibility, the following protocol outlines the "Slow Evaporation Solution Growth" (SESG) technique, which is the industry standard for obtaining high-quality single

crystals suitable for XRD analysis.

Synthesis Workflow

The synthesis relies on the stoichiometric reaction of zinc salts with thiourea. The self-validating step here is the pH control; incorrect pH leads to opaque polycrystals rather than transparent single crystals.



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Figure 1: Optimized workflow for growing optical-quality thiourea complex crystals. The filtration step is critical to prevent spurious nucleation.

Characterization Methodology

- Single Crystal XRD (SCXRD): Used to determine unit cell parameters and space group.^[1]
- Powder XRD (PXRD): Used to verify phase purity and bulk crystallinity.
 - Instrument Settings: Cu K radiation (), Scan range (), Step size .

Comparative XRD Data Analysis

The following data consolidates findings from multiple high-impact crystallographic studies. The "Functional Impact" column correlates the structural data to the material's application potential.

Table 1: Lattice Parameters & Space Group Comparison

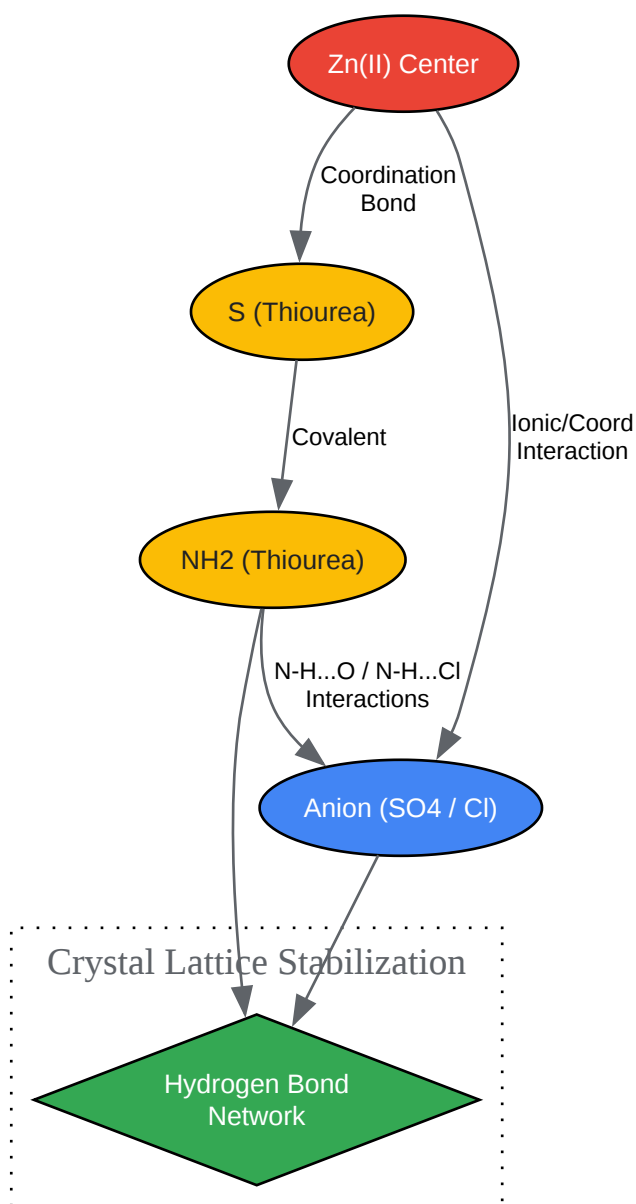
Parameter	Pure Thiourea	Zinc Thiourea Sulfate (ZTS)	Zinc Thiourea Chloride (ZTC)	Urea (Reference)
Formula				
Crystal System	Orthorhombic	Orthorhombic	Orthorhombic	Tetragonal
Space Group			(or)	
Symmetry	Centrosymmetric	Non-Centrosymmetric	Non-Centrosymmetric	Non-Centrosymmetric
()				
()				
()				
Volume ()				
Functional Impact	Ferroelectric (Low Temp)	High SHG Efficiency (1.2x KDP)	High SHG Efficiency	Standard NLO Ref.

Structural Logic & Causality

- Pure Thiourea ($C_2H_4N_2S$): At room temperature, thiourea crystallizes in the centrosymmetric space group $P6_3/m$. This symmetry cancels out second-order non-linear optical susceptibility ($\chi^{(2)}$), making pure thiourea inactive for SHG at room temperature.
- ZTS & ZTC ($C_2H_4N_2S_2O_4 \cdot 2H_2O$): The coordination of Zinc breaks the centrosymmetry. The Zinc atom tetrahedrally coordinates with sulfur atoms from thiourea and oxygen/chlorine. This distortion forces the crystal into a non-centrosymmetric polar class (C_{2v} point group), which is a prerequisite for NLO activity.
 - Expert Insight: The large unit cell volume of ZTS (1000 \AA^3) compared to pure thiourea (100 \AA^3) accommodates the sulfate anion and extensive hydrogen bonding network, which enhances mechanical stability (Hardness) compared to the softer pure thiourea crystals.

Molecular Packing & Interaction Topology

Understanding the hydrogen bonding network is essential for drug design (co-crystal formation) and material hardness.



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Figure 2: Interaction topology in Zinc-Thiourea complexes. The Zn-S coordination anchors the structure, while the N-H...Anion hydrogen bonds dictate the lattice packing and melting point.

Key Diffraction Signatures (Powder XRD)

When analyzing powder samples, look for these characteristic peaks (

values using Cu K

) to confirm phase purity:

- ZTS: Prominent peaks at

 . The low-angle peaks correspond to the large

 -axis (

) reflections.
- ZTC: Distinct peaks often observed near

 .
- Pure Thiourea: Strong reflections at

 .

References

- Growth and Characterization of Zinc Thiourea Sulfate (ZTS). International Journal of Innovative Research in Science, Engineering and Technology. Confirms

space group and lattice parameters for ZTS.
- Zinc (tris) thiourea sulphate (ZTS): A single crystal neutron diffraction study. Indian Academy of Sciences. Provides precise neutron diffraction data confirming hydrogen bond positions.
- Growth and characterization of Zinc Thiourea Chloride (ZTC). Teesside University Research Portal. details the NLO properties and orthorhombic structure of ZTC.
- Habit modification of bis-thiourea zinc chloride (ZTC). Spectrochimica Acta Part A. Identifies the

space group and doping effects.[2]
- Growth and characterization of thiourea single crystal. OAM-RC. Provides baseline data for pure thiourea crystals grown from acidic solutions.

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Habit modification of bis-thiourea zinc chloride \(ZTC\) semi organic crystals by impurities - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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